REACTION_CXSMILES
|
[Cl-].[NH4+:2].[CH:3]1[CH:8]=[C:7]([C:9](O)=O)[C:6]([Cl:12])=[CH:5][CH:4]=1>>[CH:3]1[CH:8]=[C:7]([C:9]#[N:2])[C:6]([Cl:12])=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)C(=O)O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
225 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with thermocouple, overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature while the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C(=C1)C#N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121.5 g | |
YIELD: PERCENTYIELD | 88.4% | |
YIELD: CALCULATEDPERCENTYIELD | 880.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |